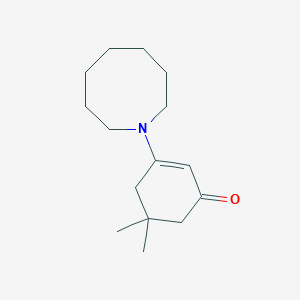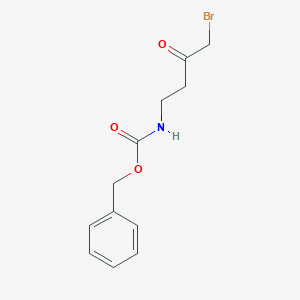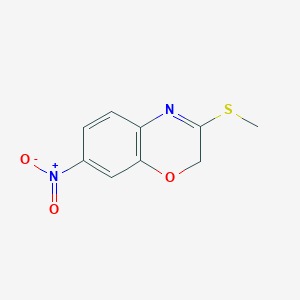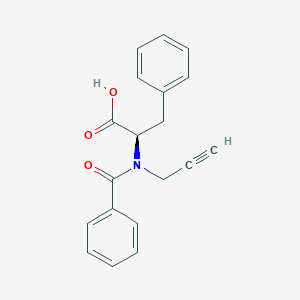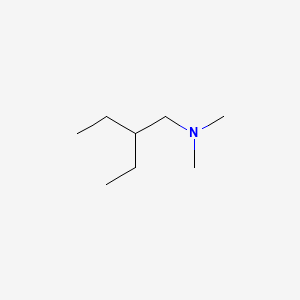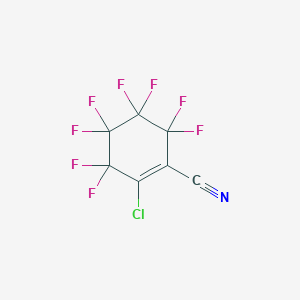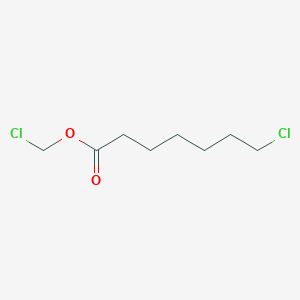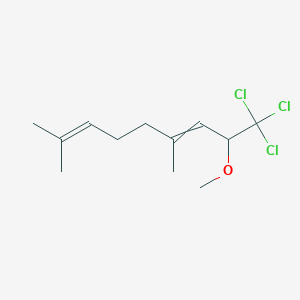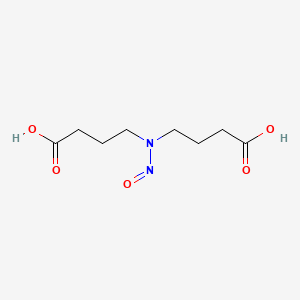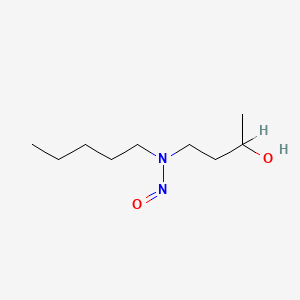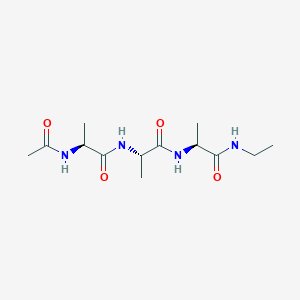
N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide is a synthetic peptide compound composed of three alanine residues linked together with an acetyl group at the N-terminus and an ethylamide group at the C-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, l-alanine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amine group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, l-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and any remaining protecting groups are removed.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The process is optimized for efficiency and cost-effectiveness, ensuring high-quality peptide products for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide can undergo several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: The compound can be oxidized, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, restoring the original peptide structure.
Substitution: The acetyl and ethylamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: l-alanine, acetyl-l-alanine, and other smaller peptides.
Oxidation: Peptides with disulfide bonds.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptides with modified N- or C-terminal groups.
Scientific Research Applications
N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis, structure, and reactivity.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry and chromatography.
Mechanism of Action
The mechanism of action of N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide depends on its specific application. In general, the compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
N-Acetyl-l-alanyl-l-alanyl-l-alanine ethylamide can be compared to other similar compounds, such as:
N-Acetyl-l-alanyl-l-alanyl-l-alanine methyl ester: Similar structure but with a methyl ester group at the C-terminus instead of an ethylamide group.
N-Acetyl-l-alanyl-l-alanyl-l-alanine: Lacks the ethylamide group at the C-terminus.
N-Acetyl-l-alanyl-l-alanine: Shorter peptide chain with only two alanine residues.
The uniqueness of this compound lies in its specific combination of acetyl and ethylamide groups, which can influence its stability, solubility, and reactivity compared to other similar compounds.
Properties
CAS No. |
83808-32-6 |
|---|---|
Molecular Formula |
C13H24N4O4 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-(ethylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C13H24N4O4/c1-6-14-11(19)7(2)16-13(21)9(4)17-12(20)8(3)15-10(5)18/h7-9H,6H2,1-5H3,(H,14,19)(H,15,18)(H,16,21)(H,17,20)/t7-,8-,9-/m0/s1 |
InChI Key |
HLEYCXGJJAROPQ-CIUDSAMLSA-N |
Isomeric SMILES |
CCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
Canonical SMILES |
CCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


